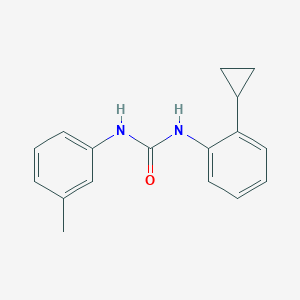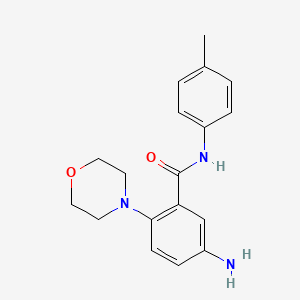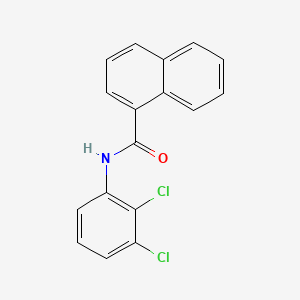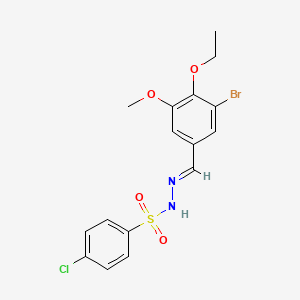
N-(2-methoxyphenyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea, commonly known as MBTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBTU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 308.33 g/mol.
科学的研究の応用
MBTU has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MBTU has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory and anti-oxidant agent. In agriculture, MBTU has been shown to have antifungal properties and can be used as a fungicide. In material science, MBTU has been studied for its potential use as a UV stabilizer in polymers and plastics.
作用機序
The mechanism of action of MBTU is not fully understood. However, it is believed that MBTU acts by inhibiting specific enzymes and proteins that are involved in various cellular processes. For example, MBTU has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and division. This inhibition can lead to the suppression of cancer cell growth. MBTU has also been shown to inhibit the activity of the protein NF-kB, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
MBTU has been shown to have various biochemical and physiological effects. In vitro studies have shown that MBTU can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. MBTU has also been shown to have anti-inflammatory and anti-oxidant properties. In vivo studies have shown that MBTU can reduce the growth of tumors in animal models.
実験室実験の利点と制限
MBTU has several advantages for lab experiments. It is a stable and easily synthesized compound that is readily available. It is also soluble in organic solvents, which makes it easy to use in various experiments. However, there are also some limitations to the use of MBTU in lab experiments. One limitation is that the mechanism of action of MBTU is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that MBTU has not been extensively studied in vivo, which makes it difficult to extrapolate its effects to humans.
将来の方向性
There are several future directions for the study of MBTU. One direction is to further investigate the mechanism of action of MBTU and identify the specific enzymes and proteins that it targets. This will help to design more targeted experiments to study its effects. Another direction is to study the effects of MBTU in vivo in animal models to better understand its potential applications in medicine and agriculture. Additionally, MBTU can be studied for its potential use as a UV stabilizer in polymers and plastics. Overall, MBTU has the potential to be a valuable compound in various fields and further research is needed to fully understand its properties and applications.
合成法
MBTU can be synthesized using a simple and efficient method. The synthesis involves the reaction between 2-methoxyaniline and 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by recrystallization to obtain pure MBTU.
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-(1-methylbenzotriazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-20-13-8-7-10(9-12(13)18-19-20)16-15(21)17-11-5-3-4-6-14(11)22-2/h3-9H,1-2H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXHJDNTOCLUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3OC)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-methoxybenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5794759.png)

![5-[(4-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5794768.png)



![4-[(4-biphenylylacetyl)amino]benzamide](/img/structure/B5794810.png)
![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5794816.png)
![4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5794822.png)



![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5794877.png)